

# Toxicological Profile of the S-(-)-enantiomer of Fenoxaprop-ethyl: A Technical Review

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## Compound of Interest

Compound Name: Fenoxaprop-ethyl, (-)-

Cat. No.: B038666

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Disclaimer: Comprehensive toxicological data specifically for the S-(-)-enantiomer of fenoxaprop-ethyl is limited in publicly available scientific literature. The majority of regulatory and research studies have focused on the racemic mixture (fenoxaprop-ethyl) or the herbicidally active R-(-)-enantiomer (fenoxaprop-P-ethyl). This document summarizes the available information on the stereoselective toxicity of fenoxaprop-ethyl and provides a detailed toxicological profile of the racemic mixture and the R-(-)-enantiomer as a frame of reference. The potential for different toxicological properties of the S-(-)-enantiomer should be considered.

## Introduction

Fenoxaprop-ethyl is a selective herbicide belonging to the aryloxyphenoxypropionate class. It exists as a racemic mixture of two enantiomers: the R-(-)-enantiomer and the S-(-)-enantiomer. The herbicidal activity is primarily attributed to the R-(-)-enantiomer, which inhibits the acetyl-CoA carboxylase (ACCase) enzyme in grasses, leading to a disruption of fatty acid synthesis. [1] Consequently, the commercially available product is often enriched with the R-(-)-enantiomer, known as fenoxaprop-P-ethyl. [2] While the S-(-)-enantiomer is considered less herbicidally active, emerging research suggests potential for stereoselective toxicity, indicating that its toxicological profile may differ from that of the R-(-)-enantiomer and the racemic mixture.

## Stereoselective Toxicity and Metabolism

Evidence from studies on aquatic organisms suggests that the S-(-)-enantiomer of fenoxaprop-ethyl and its metabolites may exhibit greater toxicity than the R-(-)-enantiomer. A study on

zebrafish (*Danio rerio*) and another on frogs and tadpoles indicated that the S-enantiomers of fenoxaprop-ethyl and its degradation products were more toxic than their corresponding R-enantiomers.<sup>[3][4]</sup>

In terms of metabolism, stereoselectivity has also been observed. In rabbits, the S-(-)-enantiomer of the primary metabolite, fenoxaprop acid, was found to degrade faster than the R-(+)-enantiomer.<sup>[5]</sup> Similarly, in soil, the S-(-)-enantiomer of fenoxaprop-ethyl degrades at a faster rate than the R-(+)-enantiomer, a process attributed to microbial activity.<sup>[6]</sup> This differential metabolism and toxicity underscore the importance of evaluating the toxicological profile of each enantiomer individually.

## Toxicological Profile of Fenoxaprop-ethyl (Racemic Mixture) and Fenoxaprop-P-ethyl (R-(+)-enantiomer)

The following sections detail the toxicological profile of racemic fenoxaprop-ethyl and fenoxaprop-P-ethyl, based on available data. This information is provided as a reference due to the lack of specific data for the S-(-)-enantiomer.

### Acute Toxicity

Fenoxaprop-P-ethyl generally exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure.<sup>[7]</sup>

Table 1: Acute Toxicity of Fenoxaprop-P-ethyl

Study Type	Species	Route	LD50 / LC50	Reference
Acute Oral	Rat	Oral	3,150 - 4,000 mg/kg	[8]
Acute Oral	Mouse	Oral	>5,000 mg/kg	[8]
Acute Dermal	Rat	Dermal	>2,000 mg/kg	[7]
Acute Inhalation	Rat	Inhalation	>1.224 mg/L	[7]

### Subchronic and Chronic Toxicity

The primary target organs identified in subchronic and chronic studies with fenoxaprop-ethyl are the liver and kidneys.[2][9] Effects observed include increased liver and kidney weights, altered lipid metabolism, and hepatocellular hypertrophy.[7][10]

Table 2: Subchronic and Chronic Toxicity of Fenoxaprop-ethyl and Fenoxaprop-P-ethyl

Study Type	Species	Compound	NOAEL	LOAEL	Effects Observed at LOAEL	Reference
28-Day Oral	Rat	Fenoxapro p-P-ethyl	6 mg/kg/day	26 mg/kg/day	Altered lipid metabolism, increased liver and kidney weights.	[2]
90-Day Oral	Rat	Fenoxapro p-ethyl	1.5 mg/kg/day	9 mg/kg/day	Decreased serum cholesterol.	[9]
1-Year Oral	Dog	Fenoxapro p-ethyl	0.37 mg/kg/day	-	Reduced body weight.	[9]
Chronic/Carcinogenicity	Rat	Fenoxapro p-ethyl	1.5 mg/kg/day	9 mg/kg/day	Decreased serum cholesterol.	[9]

## Carcinogenicity

Fenoxaprop-ethyl is not considered to be a human carcinogen.[9] While an increased incidence of liver tumors was observed in male mice at high doses, this was attributed to a non-genotoxic mechanism involving peroxisome proliferation, which is considered rodent-specific and not relevant to humans. No evidence of carcinogenicity was found in rats.[9]

## Genotoxicity

A comprehensive battery of in vitro and in vivo studies has shown that fenoxaprop-ethyl is not mutagenic or genotoxic.[9]

Table 3: Genotoxicity of Fenoxaprop-ethyl

Assay Type	Test System	Result	Reference
Ames Test	<i>S. typhimurium</i>	Negative	
Chromosomal Aberration	Human Lymphocytes (in vitro)	Negative	
Gene Mutation	Hamster Cells (in vitro)	Negative	
Micronucleus Test	Mouse (in vivo)	Negative	
Unscheduled DNA Synthesis	Rat Hepatocytes (in vitro)	Negative	

## Reproductive and Developmental Toxicity

Fenoxaprop-ethyl did not show effects on reproductive parameters in a two-generation study in rats.[9] Developmental toxicity, such as skeletal anomalies in rats and rabbits, was observed, but generally at doses that also caused maternal toxicity.[1][2][9]

Table 4: Reproductive and Developmental Toxicity of Fenoxaprop-ethyl

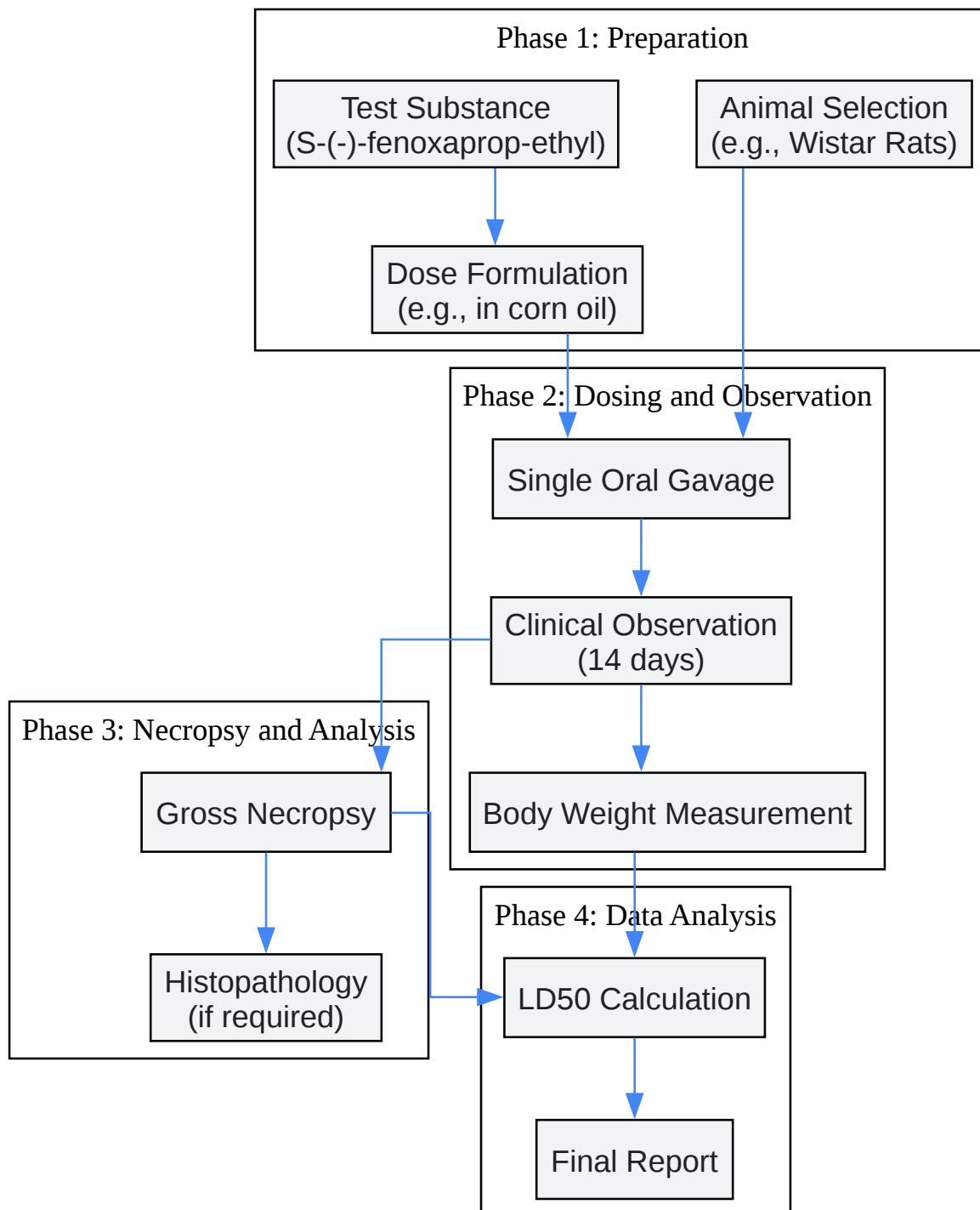
Study Type	Species	NOAEL (Developmental)	NOAEL (Maternal)	Developmental Effects	Reference
Developmental	Rat	32 mg/kg/day	32 mg/kg/day	Delayed ossification.	<a href="#">[9]</a>
Developmental	Rabbit	50 mg/kg/day	-	Increased incidence of rib anomalies and diaphragmatic hernia at 200 mg/kg.	<a href="#">[1]</a>
2-Generation Reproduction	Rat	>180 ppm	-	No reproductive effects. Decreased pup body weights at maternally toxic doses.	<a href="#">[9]</a>

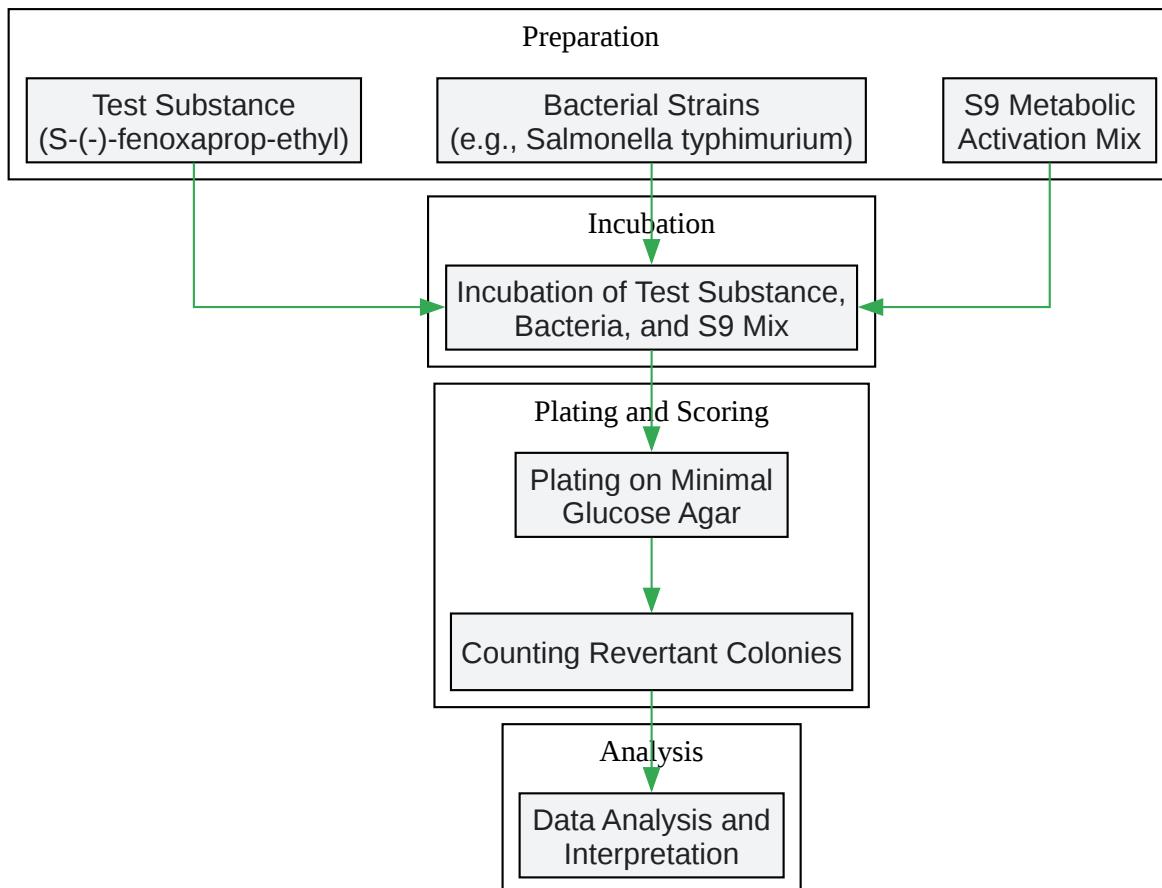
## Metabolism and Toxicokinetics

Fenoxaprop-ethyl is rapidly absorbed and metabolized. The primary metabolic pathway is the cleavage of the ethyl ester to form the corresponding acid, fenoxaprop.[\[11\]](#) In rats, orally administered fenoxaprop-P-ethyl is widely distributed and eliminated primarily in the feces and urine. As mentioned earlier, the metabolism can be stereoselective.[\[5\]](#)

## Experimental Protocols

Detailed experimental protocols for toxicological studies specifically on the S-(-)-enantiomer of fenoxaprop-ethyl are not available in the public domain. The following is a generalized workflow for a standard acute oral toxicity study, based on OECD guidelines, which would be typical for assessing a substance like fenoxaprop-ethyl.





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